molecular formula C9H8F3NO2 B593856 Ethyl 4-(trifluoromethyl)nicotinate CAS No. 1214332-65-6

Ethyl 4-(trifluoromethyl)nicotinate

Cat. No.: B593856
CAS No.: 1214332-65-6
M. Wt: 219.163
InChI Key: XVZBDRPKHUIVGB-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)nicotinate (CAS 1214332-65-6) is a high-purity chemical intermediate of significant value in organic synthesis and drug discovery. This compound, with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol, belongs to the class of trifluoromethyl-substituted nicotinic acid esters . The presence of the trifluoromethyl group is a critical structural feature, as it profoundly enhances the lipophilicity and metabolic stability of derivative molecules, making them more effective at penetrating biological membranes and interacting with target proteins . This makes the compound a versatile building block for the synthesis of more complex molecules with potential biological activity.Research applications for this compound and its structural analogs are diverse. It serves as a crucial scaffold in medicinal chemistry, particularly in the development of novel inhibitors. For instance, derivatives based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been studied as promising dual inhibitors of HIV-1 Reverse Transcriptase-associated RNase H and polymerase functions, demonstrating activity against viral replication in cell-based assays . Furthermore, related trifluoromethyl nicotinate esters are employed in the preparation of agrochemical intermediates, such as fluroxypyr, highlighting its utility in pesticide development . The ethyl ester functional group provides a handle for further synthetic modification, allowing researchers to conduct hydrolysis, reduction, or cross-coupling reactions to create a wide array of specialized compounds .The product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory environment. For safe handling, refer to the associated Safety Data Sheet (SDS). The recommended storage condition is under an inert atmosphere at room temperature .

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-5-13-4-3-7(6)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZBDRPKHUIVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673284
Record name Ethyl 4-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-65-6
Record name Ethyl 4-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214332-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Optimization Table

StepReagents/ConditionsYield
CyclocondensationKOH, EtOH, 80°C, 6 h87%
ChlorinationPOCl₃, 110°C, 4 h92%
Hydrogenolysis5% Pd/C, H₂ (1.8 MPa), EtOH, 80°C95%
EsterificationH₂SO₄, EtOH, 70°C, 12 h89%

Palladium-Catalyzed Cross-Coupling with Ethoxyvinyltin Reagents

A novel approach from RSC publications utilizes tributyl(1-ethoxyvinyl)tin in a Stille coupling reaction. Starting from 2-chloronicotinonitrile, Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (5 mol%) mediate coupling with the tin reagent in DMF at 80°C for 12 hours, forming 2-ethoxyvinyl-3-cyano-4-trifluoromethylpyridine (83% yield). Acidic hydrolysis (2N HCl, acetone, RT) cleaves the ethoxyvinyl group to a ketone, which undergoes cyclization with hydrazine monohydrate in ethanol (reflux, 24 h) to yield the pyridine core.

Ethyl trifluoroacetate is then introduced via a Claisen condensation using sodium hydride (2.5 equivalents) in THF at 0°C to reflux, installing the trifluoromethyl group (63% yield). This method excels in regioselectivity but requires stringent anhydrous conditions and costly tin reagents.

Trifluoroacetylation of Nicotinate Derivatives

Alternative routes leverage ethyl trifluoroacetate as a trifluoromethyl source. In a representative procedure, 2-chloronicotinonitrile undergoes nucleophilic substitution with sodium ethoxide in THF, forming 2-ethoxy-3-cyanonictinate. Treatment with ethyl trifluoroacetate under basic conditions (NaH, THF, 0°C to reflux) installs the trifluoromethyl group via a Knoevenagel-type condensation, followed by acid-catalyzed cyclization (PTSA, ethanol) to yield the target ester (58% over two steps).

Hydrolysis-Esterification of Methyl 2,6-Dichloro-4-(Trifluoromethyl)Nicotinate

Industrial-scale synthesis from ChemicalBook involves methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a precursor. Hydrolysis with aqueous NaOH (10%, 100°C, 8 h) yields 4-trifluoromethylnicotinic acid, which is esterified with ethanol via Fischer esterification (H₂SO₄ catalyst, 70°C, 10 h). While this method achieves 98.3% purity, the two-step process incurs higher energy costs compared to direct ester syntheses.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Cyclocondensation (Patent CN101851193A) : Highest scalability (multi-kilogram batches) but requires POCl₃ handling.

  • Pd-Catalyzed Cross-Coupling : Superior regiocontrol but limited by tin reagent costs.

  • Trifluoroacetylation : Moderate yields (58–63%) suitable for lab-scale synthesis.

Cost Considerations

MethodCatalyst CostSolvent CostYield
CyclocondensationLowLow (EtOH)78%
Pd-CatalyzedHighHigh (DMF)63%
TrifluoroacetylationModerateModerate58%

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of nicotinic acid, such as amides, esters, and alcohols .

Scientific Research Applications

Ethyl 4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity to target proteins, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Ethyl 4-(trifluoromethyl)nicotinate and its analogues:

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) -CF₃ at 4-position C₉H₈F₃NO₂ 219.16 (estimated) Predicted higher hydrolytic stability due to -CF₃; potential bioactivity variations
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate -Cl at 4-position, -CF₃ at 6-position C₉H₇ClF₃NO₂ 253.61 Chlorine enhances electrophilicity; increased molecular weight
Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate -CH₃ at 2-position, -CF₃ at 4-position, -p-tolyl at 6-position C₁₇H₁₆F₃NO₂ 323.31 Bulky p-tolyl group reduces solubility; higher lipophilicity
Ethyl 2-amino-4-(trifluoromethyl)nicotinate -NH₂ at 2-position, -CF₃ at 4-position C₉H₉F₃N₂O₂ 234.18 Amino group increases polarity and H-bonding potential; enhanced reactivity
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate -OH at 4-position, -CF₃ at 6-position C₉H₈F₃NO₃ 235.16 Hydroxyl group introduces acidity; prone to deprotonation in basic media

Hydrolytic Stability and Enzyme Interactions

  • Hydrolysis in Biological Systems : Human serum albumin (HSA) exhibits esterase-like activity toward nicotinate esters. Methyl nicotinate (half-life >95 hours) is highly stable, while 2-butoxyethyl nicotinate hydrolyzes rapidly (<15 minutes) . The trifluoromethyl group in this compound likely confers intermediate stability due to its electron-withdrawing effect, delaying hydrolysis compared to alkyl-substituted esters but less than methyl derivatives.
  • Comparison with Chlorinated Analogues : Ethyl 4-chloro-6-(trifluoromethyl)nicotinate may exhibit slower hydrolysis than the target compound due to the combined electron-withdrawing effects of -Cl and -CF₃, though direct data is unavailable .

Key Research Findings

Substituent Position Dictates Bioactivity : 4-Position esters (e.g., ethyl isonicotinate) show higher thrips attractant activity than 3-position analogues (e.g., ethyl nicotinate) .

Electron-Withdrawing Groups Enhance Stability : -CF₃ and -Cl substituents reduce hydrolysis rates in biological systems compared to alkyl groups .

Amino and Hydroxyl Groups Alter Reactivity: These groups increase polarity and participation in hydrogen bonding, impacting solubility and synthetic applications .

Biological Activity

Ethyl 4-(trifluoromethyl)nicotinate is a derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which can improve its interaction with biological membranes and targets. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H8_{8}F3_3N1_{1}O2_2
  • Molecular Weight : 249.19 g/mol
  • Functional Groups : Trifluoromethyl and ethyl ester groups, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, modulating various biochemical pathways that lead to observed biological effects.

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties, particularly against HIV-1. In studies evaluating its efficacy as an RNase H inhibitor, the compound demonstrated an IC50_{50} value of approximately 24 μM, indicating significant inhibitory activity against viral replication processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • RNase H Inhibition :
    • A series of compounds derived from nicotinic acid were evaluated for their ability to inhibit HIV-1 reverse transcriptase-associated RNase H activity.
    • This compound showed effective inhibition with a selectivity index (SI) indicating a favorable therapeutic window .
  • Antimicrobial Evaluation :
    • While direct studies on this compound's antimicrobial properties are sparse, related compounds have demonstrated significant antibacterial activity against various strains .

Table 1: Biological Activity Summary of this compound

Activity TypeAssay TypeResultReference
AntiviralRNase H InhibitionIC50_{50} = 24 μM
AntimicrobialBacterial Inhibition AssaysNot specifically tested

Q & A

Basic: What are the established synthetic routes for Ethyl 4-(trifluoromethyl)nicotinate?

Methodological Answer:
The synthesis typically involves esterification of 4-(trifluoromethyl)nicotinic acid with ethanol, catalyzed by sulfuric acid under reflux conditions . For more complex derivatives, cross-coupling reactions like Suzuki-Miyaura (using boronic acids) are employed to introduce aryl/heteroaryl groups at specific positions, as demonstrated in patent applications . Microwave-assisted synthesis can enhance reaction efficiency and yield for intermediates, as seen in related trifluoromethyl nicotinate derivatives .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR to confirm the ethyl ester moiety and trifluoromethyl group.
    • 19F NMR to verify the presence and position of the CF3 group .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade material) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight confirmation and detection of impurities .

Advanced: How can reaction yields be optimized for trifluoromethyl-substituted nicotinate derivatives?

Methodological Answer:

  • Catalyst Screening: Use Pd-based catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions, optimizing ligand-to-metal ratios .
  • Microwave Irradiation: Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yields by 15–20% compared to conventional heating .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .

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